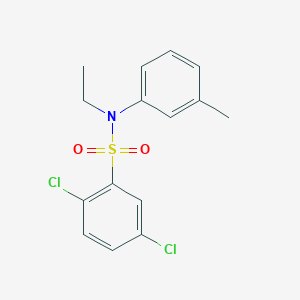![molecular formula C23H27NO6S B281232 Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as PEP005, is a synthetic compound that has been found to have anticancer properties. It belongs to the class of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant. PEP005 has been shown to have potential as a treatment for skin cancer and other types of cancer.
Mecanismo De Acción
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to activate PKC enzymes, which in turn leads to the activation of other signaling pathways that regulate cell growth and survival. Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to have anti-inflammatory properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its anticancer properties, which makes it a useful tool for cancer research. However, Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also expensive to produce, which may limit its use in some labs.
Direcciones Futuras
There are a number of future directions for research on Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of research is to explore its potential as a treatment for other types of cancer. Another area of research is to investigate its potential as a combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and its potential side effects.
Métodos De Síntesis
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its anticancer properties. It has been found to be effective against a variety of cancer cell lines, including melanoma, breast cancer, and prostate cancer. Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cell growth and survival.
Propiedades
Fórmula molecular |
C23H27NO6S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
pentyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H27NO6S/c1-4-6-7-14-29-23(25)22-16(3)30-21-13-8-17(15-20(21)22)24-31(26,27)19-11-9-18(10-12-19)28-5-2/h8-13,15,24H,4-7,14H2,1-3H3 |
Clave InChI |
HBVIKGRTDLFQHC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C |
SMILES canónico |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)


![N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B281168.png)

![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)